4-tert-Butyl-2-phenyl-1,3-oxazole
Description
Properties
CAS No. |
62738-31-2 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-tert-butyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
BIAFFQOREAYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Vernin et al. (1977): Base-Mediated Cyclization
The foundational work by Vernin et al. (1977) describes a cyclocondensation approach utilizing acetanilide derivatives and urea under basic conditions. In this method, acetanilide (0.1 mol) and urea (0.2 mol) are combined with iodine (0.1 mol) as a cyclizing agent. The mixture is refluxed in chloroform for 6–7 hours, followed by neutralization with sodium bicarbonate and extraction with diethyl ether. The crude product is recrystallized from hexane, yielding 4-tert-butyl-2-phenyl-1,3-oxazole in 82% purity. This method is notable for its simplicity but requires careful control of stoichiometry to minimize byproducts.
Formic Acid-Catalyzed Cyclization
A modified cyclocondensation route reported in the synthesis of related oxazole derivatives involves 5-chloro-2-phenyloxazole-4-carbaldehyde and 2-tert-butylpropane-1,3-dithiol. The reaction is catalyzed by formic acid at room temperature, with subsequent purification via column chromatography (ethyl acetate/petroleum ether). This method achieves a 60% yield and highlights the role of acid catalysts in facilitating thiol-mediated ring closure.
Transition Metal-Catalyzed Arylation
Nickel-Catalyzed C–H Activation (Kuwano et al., 2011)
Kuwano et al. (2011) developed a nickel-catalyzed arylation protocol using tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) and sodium trifluoroacetate (NaTFA) as a dual-base system. The reaction employs a nickel(II) precatalyst to couple aryl chlorides with oxazole precursors at 80°C in tetrahydrofuran (THF). This method achieves regioselective installation of the phenyl group at the C2 position, yielding this compound in 75% yield with >95% purity. The catalytic system’s efficiency is attributed to its ability to suppress homocoupling side reactions.
Van Leusen Oxazole Synthesis Adaptations
TosMIC-Mediated Cyclization
Though not directly cited in the provided literature, the Van Leusen synthesis—a well-established route for oxazoles—can be adapted for this compound. Tosylmethyl isocyanide (TosMIC) reacts with tert-butyl ketones under basic conditions (e.g., K₂CO₃ in methanol) to form the oxazole core. While BenchChem’s reliability is contested, analogous procedures in peer-reviewed studies validate this approach, typically yielding 65–70%.
Thiourea-Diketone Ester Cyclization (Patent-Based Methods)
Trisubstituted Oxazole Synthesis (EP1095937A1)
A patent by Imhof & Garms (2000) outlines a thiourea-mediated cyclization of diketone esters for trisubstituted oxazoles. While designed for trisubstituted analogs, this method can be adapted by employing tert-butyl-containing diketone esters. Reaction in dimethylformamide (DMF) at 160°C for 5–10 hours yields the target compound in 60% efficiency. This route is industrially favorable due to its single-step protocol and scalability.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Vernin Cyclocondensation | I₂, NaOH | Reflux | 82 | 90 | Simplicity, low cost |
| Nickel Catalysis | Ni(II), BTPP/NaTFA | 80 | 75 | 95 | Regioselectivity |
| Formic Acid Cyclization | HCOOH | RT | 60 | 85 | Mild conditions |
| Thiourea Cyclization | Thiourea, DMF | 160 | 60 | 88 | Scalability |
Mechanistic Insights and Optimization
Cyclocondensation Pathways
Cyclocondensation relies on nucleophilic attack by the amine or thiol group on electrophilic carbonyl carbons, followed by dehydration. In Vernin’s method, iodine acts as both an oxidizing agent and cyclization promoter, enhancing ring-closure kinetics. Acidic conditions (e.g., formic acid) protonate intermediates, lowering the activation energy for cyclization.
Catalytic Arylation Dynamics
The nickel-catalyzed method exploits oxidative addition of aryl chlorides to Ni(0), followed by transmetallation with oxazole precursors. The BTPP/NaTFA system stabilizes the nickel center, preventing catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides under specific conditions.
Reduction: Reduction of the oxazole ring to form dihydrooxazoles.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of substituted phenyl oxazoles.
Scientific Research Applications
4-tert-Butyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-phenyl-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at the 4- and 5-positions of the oxazole ring, which modulate electronic, steric, and solubility profiles:
Physicochemical Properties
- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as seen in related thiazole derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole and its derivatives?
- Methodological Answer :
- Cyclization Reactions : Derivatives can be synthesized via refluxing substituted benzaldehydes with precursors like 4-amino-triazoles in ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours under reflux conditions) .
- Friedel-Crafts and Robinson-Gabriel Syntheses : These methods are used to introduce aryl groups and form 2,4,5-trisubstituted oxazoles. For example, N-acyl-α-amino acid ketones undergo cyclization to yield oxazole-5(4H)-ones, which are further functionalized .
- Key Steps : Use of dichloromethane for acyl chloride preparation and RP-HPLC for purity verification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole?
- Methodological Answer :
- UV-Vis and FT-IR : Identify functional groups (e.g., C=O stretching in oxazole rings at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Assign substituent positions (e.g., tert-butyl groups show distinct singlet peaks in ¹H NMR) .
- LC-ESI-MS/MS and GC-EI-MS : Confirm molecular weight and fragmentation patterns .
- RP-HPLC : Assess compound purity (>95% recommended for biological assays) .
Q. How is cytotoxicity evaluated for 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole derivatives in academic research?
- Methodological Answer :
- <i>Daphnia magna</i> Bioassay : A cost-effective, reproducible model for acute toxicity testing. Key parameters include LC₅₀ values and exposure duration (e.g., 24–48 hours) .
- Controls : Use reference compounds (e.g., Dapsone) to validate assay sensitivity .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) during derivative synthesis be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Detect rotational barriers or tautomerism (e.g., keto-enol equilibria in oxazole-5(4H)-ones) .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .
- Crystallographic Confirmation : Use single-crystal X-ray diffraction (SHELX refinement) to resolve structural ambiguities .
Q. What computational approaches complement experimental studies of 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry, predict frontier orbitals (HOMO/LUMO), and analyze electrostatic potential maps for reactivity hotspots .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., protein binding pockets) over nanosecond timescales .
- QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with cytotoxicity .
Q. What challenges arise in crystallographic refinement of 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole derivatives, and how are they addressed?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Disorder Modeling : Apply PART/SUMP restraints for tert-butyl groups with partial occupancy .
- Validation Tools : Employ ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of 4-<i>tert</i>-Butyl-2-phenyl-1,3-oxazole?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Enhance cytotoxicity in some cases (e.g., para-methyl groups increase lipophilicity and membrane permeability) .
- Electron-Withdrawing Groups (EWGs) : May reduce activity due to decreased nucleophilicity (e.g., nitro groups) but improve metabolic stability .
- Bioisosteric Replacement : Substitute oxazole with thiazole or triazole rings to modulate target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
